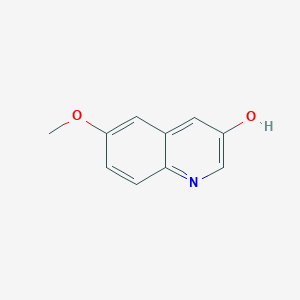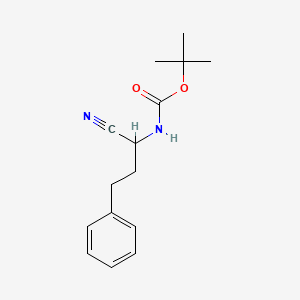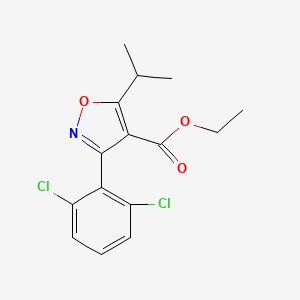![molecular formula C15H13BrN2O B3154372 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole CAS No. 774582-60-4](/img/structure/B3154372.png)
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
Übersicht
Beschreibung
“7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole” is a type of imidazole compound. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among the two nitrogen atoms, one carries a hydrogen atom and is a pyrrole-type nitrogen atom, while the other is a pyridine-type nitrogen atom . The imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .
Synthesis Analysis
The synthesis of imidazole compounds has been a topic of research for many years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by the presence of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The nitrogen atom of the imidazole ring can coordinate with metal ions to form metal-organic frameworks .Chemical Reactions Analysis
Imidazole compounds are involved in a variety of chemical reactions. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among two nitrogen atoms, one of which carries with a hydrogen atom is a pyrrole-type nitrogen atom, another is a pyridine type nitrogen atom . Hence, the imidazole ring belongs to the π electron-rich aromatic ring and can accept strong suction to the electronic group .Wissenschaftliche Forschungsanwendungen
Medicinal Perspectives of Benzimidazole Derivatives
Benzimidazole derivatives are recognized for their diverse pharmacological functions across the medical sector. These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive properties, and serve as proton pump inhibitors. The versatility of the benzimidazole scaffold allows for significant modifications, leading to new therapeutic agents with enhanced efficacy and reduced toxicity. The synthesis methodologies and biological activities of newly synthesized mannich bases of benzimidazole derivatives highlight their significance in drug development (Vasuki et al., 2021).
Conversion to Potent CNS Drugs
Benzimidazole derivatives, among other azole compounds, have shown potential in the conversion to more potent central nervous system (CNS) acting drugs. These compounds, through various synthetic pathways, can be modified to enhance their CNS penetrability and activity, showing promise in treating neurological disorders. The common azole group may contribute to the CNS effects, suggesting the possibility of developing new potent CNS drugs from these frameworks (Saganuwan, 2020).
Antioxidant and Anti-inflammatory Applications
Benzimidazole derivatives have also been explored for their antioxidant and anti-inflammatory properties. Specific benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. This research indicates that certain compounds exhibit significant anti-inflammatory activity, alongside potent antioxidant capabilities against various reactive species. This underscores the potential of benzimidazole derivatives in developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Comprehensive Review on Therapeutic Potential
Benzimidazole and its derivatives are crucial in the discovery and development of drugs due to their extensive pharmacological properties. These compounds serve as a foundational structure for designing new therapeutic agents across a range of diseases. The exploration and synthesis of benzimidazole derivatives continue to be an active area of research, highlighting the scaffold's significant role in medicinal chemistry (Babbar et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions of research on imidazole compounds could include the development of new synthesis methods, the exploration of their potential applications in various fields, and the investigation of their mechanism of action. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Wirkmechanismus
Target of Action
The compound 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, also known as 1H-Benzimidazole, 6-bromo-2-methyl-4-(phenylmethoxy)-, belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms Imidazoles have been found to interact with various proteins such as monomeric sarcosine oxidase, nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, myoglobin, nitric oxide synthase, inducible, adenylate kinase 2, mitochondrial, serine/threonine-protein kinase pim-1, isopentenyl-diphosphate delta-isomerase, and others .
Mode of Action
Benzimidazole derivatives have been extensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Biochemical Pathways
Benzimidazoles are known to inhibit various enzymes involved in a wide range of therapeutic uses .
Pharmacokinetics
The predicted boiling point of this compound is 5110±350 °C, and its predicted density is 1494±006 g/cm3 .
Result of Action
Benzimidazole derivatives have shown promising application in biological and clinical studies .
Action Environment
The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .
Eigenschaften
IUPAC Name |
6-bromo-2-methyl-4-phenylmethoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-17-13-7-12(16)8-14(15(13)18-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQRDYJQDWXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736635 | |
| Record name | 4-(Benzyloxy)-6-bromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774582-60-4 | |
| Record name | 4-(Benzyloxy)-6-bromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B3154313.png)
![Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154318.png)


![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3154332.png)


![4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B3154352.png)
![2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B3154362.png)
![4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline](/img/structure/B3154375.png)

